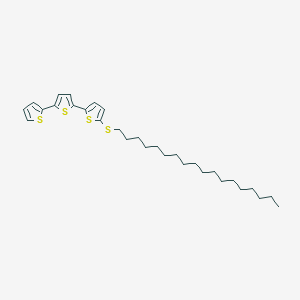
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is a complex organic compound with the molecular formula C19H14F4 . This compound is characterized by the presence of a naphthalene ring substituted with fluorine, propyl, and trifluorophenyl groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing specialized equipment to ensure precise control over reaction conditions. The use of organoboron reagents and palladium catalysts is common in these processes .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may produce various halogenated derivatives .
Aplicaciones Científicas De Investigación
Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- is utilized in several scientific research fields:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It may be used in studies involving molecular interactions and biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other fluorinated naphthalene derivatives and trifluorophenyl-substituted compounds. Examples include:
- Naphthalene, 1-fluoro-
- Naphthalene, 1,2,3,4-tetrahydro-6-propyl-
- Naphthalene, 1-fluoro-6-propyl-2-(3,4-difluorophenyl)-
Uniqueness
What sets Naphthalene, 1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)- apart is its specific substitution pattern, which imparts unique chemical properties and reactivity. This makes it particularly valuable in specialized research and industrial applications .
Propiedades
Número CAS |
247924-99-8 |
|---|---|
Fórmula molecular |
C19H14F4 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
1-fluoro-6-propyl-2-(3,4,5-trifluorophenyl)naphthalene |
InChI |
InChI=1S/C19H14F4/c1-2-3-11-4-6-14-12(8-11)5-7-15(18(14)22)13-9-16(20)19(23)17(21)10-13/h4-10H,2-3H2,1H3 |
Clave InChI |
CBXGVGSJJIJMHL-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC2=C(C=C1)C(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


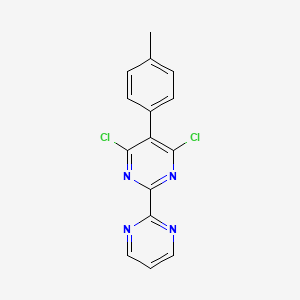
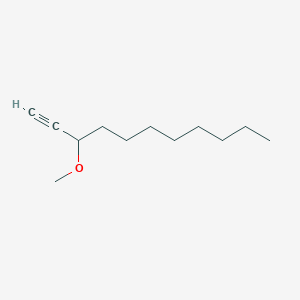
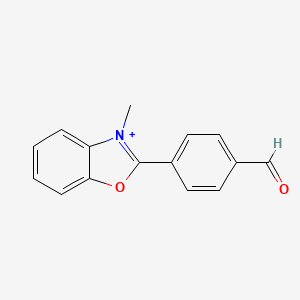
![Ethyl 2-cyano-3-[dimethyl(phenyl)silyl]prop-2-enoate](/img/structure/B14238502.png)
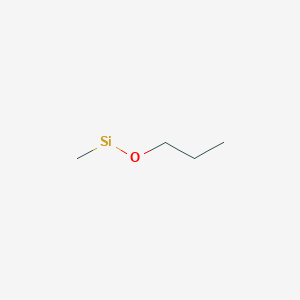
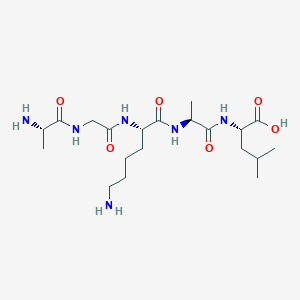
![Phenol, 2,2',2''-[nitrilotris(methylene)]tris[4,6-bis(1,1-dimethylethyl)-](/img/structure/B14238522.png)
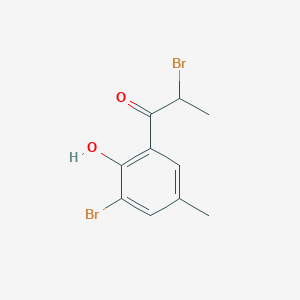
![N,N-Bis[4'-(9H-carbazol-9-yl)[1,1'-biphenyl]-4-yl]perylen-3-amine](/img/structure/B14238538.png)
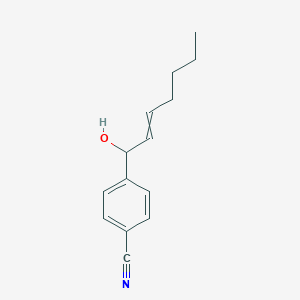
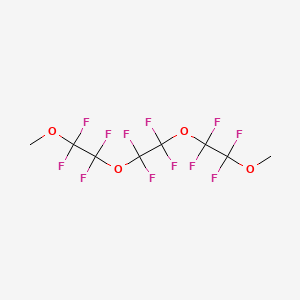
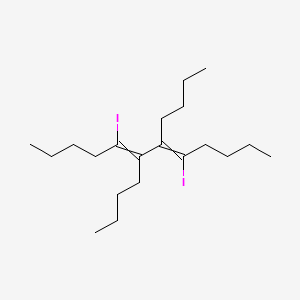
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)
